Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate
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Overview
Description
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate is a chemical compound that features a piperazine ring substituted with a methyl group and a propyl chain linked to a carbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate typically involves the reaction of 3-(4-methylpiperazin-1-yl)propylamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 1-(3-Aminopropyl)-4-methylpiperazine
- 1-Methylpiperazine
Uniqueness
Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate is unique due to its carbamodithioate group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
76029-30-6 |
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Molecular Formula |
C10H21N3S2 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
methyl N-[3-(4-methylpiperazin-1-yl)propyl]carbamodithioate |
InChI |
InChI=1S/C10H21N3S2/c1-12-6-8-13(9-7-12)5-3-4-11-10(14)15-2/h3-9H2,1-2H3,(H,11,14) |
InChI Key |
BWLSMSRGVHCNJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=S)SC |
Origin of Product |
United States |
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